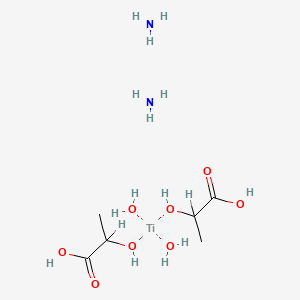

ジヒドロキシビス(乳酸アンモニウム)チタン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Dihydroxybis(ammonium lactato)titanium: is a water-soluble titanium complex often used in various scientific and industrial applications. This compound, also known as titanium(IV) bis(ammonium lactato)dihydroxide, has the molecular formula C₆H₁₈N₂O₈Ti and a molecular weight of 294.08 g/mol . It is typically available as a 50% w/w aqueous solution and is known for its clear to turbid colorless to yellow appearance .

科学的研究の応用

Chemistry: Dihydroxybis(ammonium lactato)titanium is used as a precursor for synthesizing titanium dioxide (TiO₂) nanofibers and nanoparticles. These materials are applied in photocatalysis, where they help degrade organic pollutants and generate hydrogen from water .

Biology: In biological research, the compound is used to prepare titanium-based materials for biomedical applications, such as implants and drug delivery systems .

Medicine: Titanium dioxide nanoparticles synthesized from dihydroxybis(ammonium lactato)titanium are explored for their potential use in cancer therapy, particularly in photodynamic therapy, where they generate reactive oxygen species to kill cancer cells .

Industry: The compound is used in the production of water-soluble titanium complexes, which are applied in coatings, adhesives, and as catalysts in various industrial processes .

作用機序

Action Environment

The action, efficacy, and stability of Dihydroxybis(ammonium lactato)titanium can be influenced by various environmental factors. For instance, the compound’s ability to form stable aqueous solutions suggests that its action and stability can be influenced by the presence and characteristics of water in the environment . Furthermore, the compound’s efficacy in forming titanium-based structures may be influenced by factors such as temperature and pH.

生化学分析

Biochemical Properties

The role of Dihydroxybis(ammonium lactato)titanium in biochemical reactions is significant. It is used in the production of water-soluble titanium complex

Molecular Mechanism

The molecular mechanism of action of Dihydroxybis(ammonium lactato)titanium is not well defined. It is known to be involved in the synthesis of TiO2/WO3 nanofibers applicable in photocatalysis

準備方法

Synthetic Routes and Reaction Conditions: The conventional method to synthesize anatase titanium dioxide (TiO₂) using dihydroxybis(ammonium lactato)titanium involves adjusting the pH value of the precursor solution to a basic condition . it can also be prepared under acidic conditions via a hydrothermal route . The hydrothermal method involves heating the precursor solution at elevated temperatures and pressures, resulting in the formation of anatase TiO₂ nanocrystals with specific surface areas and pore diameters suitable for various applications .

Industrial Production Methods: In industrial settings, dihydroxybis(ammonium lactato)titanium is produced by reacting titanium(IV) chloride with lactic acid and ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting product is purified and concentrated to obtain the desired 50% w/w aqueous solution .

化学反応の分析

Types of Reactions: Dihydroxybis(ammonium lactato)titanium undergoes various chemical reactions, including hydrolysis and complexation. It is commonly used as a precursor for the synthesis of titanium dioxide (TiO₂) and other titanium-based compounds .

Common Reagents and Conditions:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form titanium dioxide (TiO₂) nanocrystals.

Complexation: It can react with organic ligands, such as pyrocatechol violet, to form complexes used in colorimetric sensing applications.

Major Products Formed:

Titanium Dioxide (TiO₂): Hydrolysis of dihydroxybis(ammonium lactato)titanium results in the formation of TiO₂ nanocrystals, which are widely used in photocatalysis and dye-sensitized solar cells.

Colorimetric Complexes: Reaction with pyrocatechol violet forms complexes used as colorimetric sensors for detecting hydrofluoric acid (HF).

類似化合物との比較

- Titanium(IV) oxyacetylacetonate

- Titanium(IV) isopropoxide

- Titanium(IV) butoxide

- Titanium(IV) oxysulfate

Uniqueness: Dihydroxybis(ammonium lactato)titanium is unique due to its water solubility and ability to form stable aqueous solutions. This property makes it particularly suitable for applications requiring water-based processes, such as photocatalysis and biomedical applications .

特性

CAS番号 |

65104-06-5 |

|---|---|

分子式 |

C6H14NO8Ti- |

分子量 |

276.04 g/mol |

IUPAC名 |

azanium;2-oxidopropanoate;titanium(4+);dihydroxide |

InChI |

InChI=1S/2C3H5O3.H3N.2H2O.Ti/c2*1-2(4)3(5)6;;;;/h2*2H,1H3,(H,5,6);1H3;2*1H2;/q2*-1;;;;+4/p-3 |

InChIキー |

SVDLWUOONQVSMJ-UHFFFAOYSA-K |

SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.N.N.O.O.[Ti] |

正規SMILES |

CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[NH4+].[OH-].[OH-].[Ti+4] |

製品の起源 |

United States |

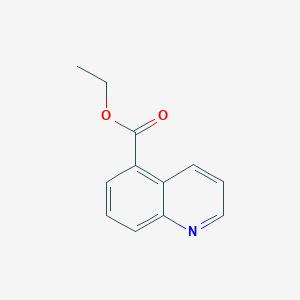

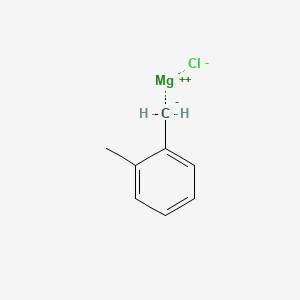

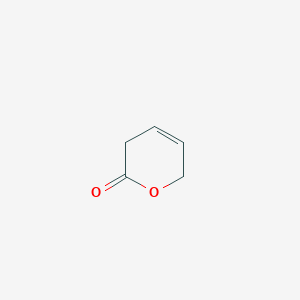

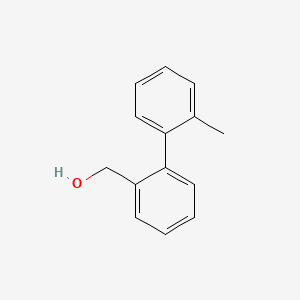

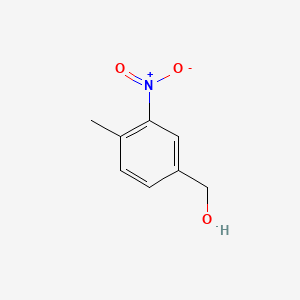

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Dihydroxybis(ammonium lactato)titanium in the synthesis of hollow TiO2 nanospheres?

A1: Dihydroxybis(ammonium lactato)titanium acts as a precursor to titanium dioxide (TiO2) in this synthesis []. When the sepharose gel containing protamine is soaked in the Dihydroxybis(ammonium lactato)titanium solution, a reaction occurs at room temperature. This reaction likely involves the Dihydroxybis(ammonium lactato)titanium interacting with the protamine and the sepharose gel network, leading to the formation of TiO2 within the gel matrix. Subsequent heating removes the gel and freeze-drying results in the formation of the hollow TiO2 nanospheres. The exact mechanism of hollow sphere formation is not fully elaborated in the provided abstract.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)